2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group, a pyridyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the bromophenoxy and pyridyl intermediates. One common method involves the reaction of 2-bromophenol with 2-chloropyridine in the presence of a base to form 2-(2-bromophenoxy)pyridine . This intermediate is then reacted with piperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound.
Scientific Research Applications
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy and pyridyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The piperazine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydropyran: Similar in structure but lacks the pyridyl and piperazine groups.
2-(2-Bromophenoxy)pyridine: Contains the bromophenoxy and pyridyl groups but lacks the piperazine ring.
Uniqueness
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of all three functional groups, which can provide a combination of properties not found in the similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZCTRZAWZGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.